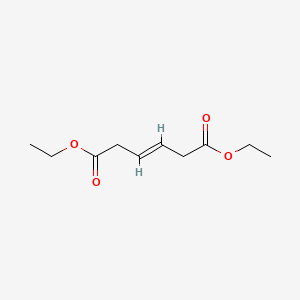![molecular formula C18H15NO4S B1637410 3-{1-[(4-メチルフェニル)スルホニル]-1H-インドール-3-イル}アクリル酸 CAS No. 298187-97-0](/img/structure/B1637410.png)
3-{1-[(4-メチルフェニル)スルホニル]-1H-インドール-3-イル}アクリル酸
概要
説明
The compound “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is a type of organic compound . It has a molecular formula of C18H15NO4S . The compound is also known as MSAB .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular structure of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of heterocyclic scaffolds . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” are characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .科学的研究の応用
抗潰瘍薬開発
3-{1-[(4-メチルフェニル)スルホニル]-1H-インドール-3-イル}アクリル酸から誘導された化合物は合成され、抗潰瘍作用を持つことが示されています。これらの化合物、特にアナログ1aおよび1bは、幽門結紮モデルを使用してin vivoで試験されており、潰瘍の軽減に有効であることが実証されています。 さらなる研究では、胃ミクロソームにおけるH + / K + ATPase活性の阻害を含む、その作用機序が調査されました .
抗ウイルス活性
インドール誘導体は、問題の化合物のコア構造を含む、抗ウイルス特性を示すことが報告されています。 特定の誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示し、これらの化合物が新しい抗ウイルス薬の開発における可能性を強調しています .
計算化学
この化合物は、その構造的および電子的特性を理解するために、計算研究の対象となっています。 これらの研究は、薬物設計に不可欠な、生物学的標的との化合物の反応性と相互作用を予測するために不可欠です .
創薬
化合物の構造の一部であるインドール部分は、その幅広い生物学的活性のために、創薬における一般的な足場です。 これは、さまざまな合成薬物分子に組み込まれており、治療メカニズムと受容体結合に関する貴重な洞察を提供しています .
多機能ポリマー膜
多機能性を備えた勾配多孔質ポリマー膜の調製におけるインドール誘導体の使用に関する研究が行われています。これらの膜は、吸着、分離、触媒、およびエネルギー貯蔵に用途があります。 これらの化合物のユニークな特性は、幅広い用途を持つ新規材料の開発に貢献しています .
インドール誘導体の生物学的可能性
問題の化合物に関連するものも含め、インドール誘導体は、幅広い生物学的活性を有することが判明しています。これらには、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、および抗コリンエステラーゼ活性が含まれます。 この多様性により、治療的用途におけるさらなる探求に大きな関心が寄せられています .
作用機序
Target of Action
The primary target of the compound 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
The compound 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomal degradation is the process by which these marked proteins are broken down and removed from the cell .
Biochemical Pathways
The degradation of β-catenin by 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid affects the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins that play a role in embryogenesis and cancer. By inducing the degradation of β-catenin, the compound effectively inhibits the Wnt signaling pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By degrading β-catenin and inhibiting the Wnt signaling pathway, the compound prevents the proliferation of cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling.
Safety and Hazards
将来の方向性
The future directions for research on “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” and similar compounds could involve the development of new derivatives that might have significant biological applications . This could involve the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGITWGUHKORS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(6-Aminobenzo[d]thiazol-2-yl)phenol](/img/structure/B1637343.png)
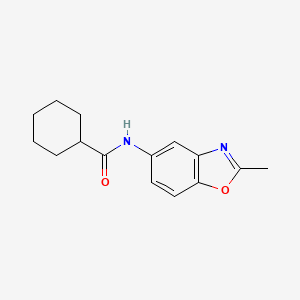
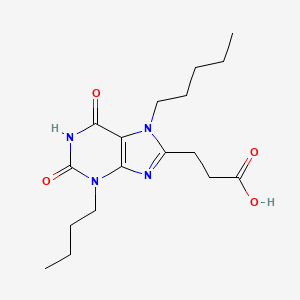

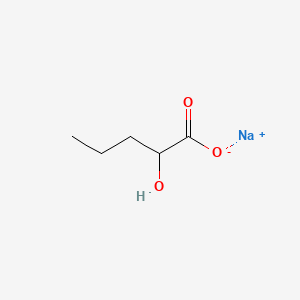
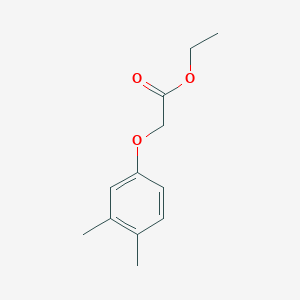
![2-[2-(4-Bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1637364.png)
![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)
![(21Z)-12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1637379.png)
